molecular formula C13H12N2O B1628602 Biphenyl-3-carboxylic acid hydrazide CAS No. 709653-55-4

Biphenyl-3-carboxylic acid hydrazide

Cat. No.: B1628602
CAS No.: 709653-55-4
M. Wt: 212.25 g/mol
InChI Key: BCAHBDYMHVWEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-3-carboxylic acid hydrazide is an organic compound that belongs to the class of hydrazides It is derived from biphenyl, an aromatic hydrocarbon consisting of two connected phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-3-carboxylic acid hydrazide can be synthesized through the reaction of biphenyl-3-carboxylic acid with hydrazine hydrate. The reaction typically involves heating the biphenyl-3-carboxylic acid with hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction yields this compound as a crystalline solid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between biphenyl-3-carboxylic acid and hydrazine hydrate, with careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-3-carboxylic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Biphenyl-3-carboxylic acid hydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer activities.

    Industry: It is used in the production of polymers, glues, and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of biphenyl-3-carboxylic acid hydrazide involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The hydrazide group can form stable complexes with metal ions, which may contribute to its antimicrobial activity. Additionally, its ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Biphenyl-3-carboxylic acid hydrazide can be compared with other similar compounds, such as:

    Biphenyl-4-carboxylic acid hydrazide: Similar in structure but with the carboxylic acid group at a different position on the biphenyl ring.

    Biphenyl-2-carboxylic acid hydrazide: Another positional isomer with the carboxylic acid group at the 2-position.

    Biphenyl-3-carboxylic acid: The parent compound without the hydrazide group.

The uniqueness of this compound lies in its specific position of the carboxylic acid group and the presence of the hydrazide functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-15-13(16)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAHBDYMHVWEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592988
Record name [1,1'-Biphenyl]-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709653-55-4
Record name [1,1'-Biphenyl]-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biphenyl-3-carboxylic acid hydrazide
Reactant of Route 2
Reactant of Route 2
Biphenyl-3-carboxylic acid hydrazide
Reactant of Route 3
Reactant of Route 3
Biphenyl-3-carboxylic acid hydrazide
Reactant of Route 4
Reactant of Route 4
Biphenyl-3-carboxylic acid hydrazide
Reactant of Route 5
Reactant of Route 5
Biphenyl-3-carboxylic acid hydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Biphenyl-3-carboxylic acid hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.